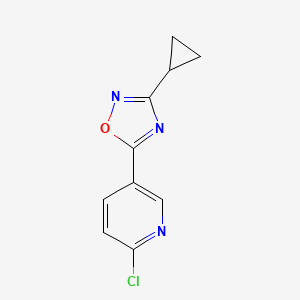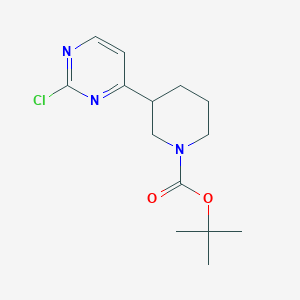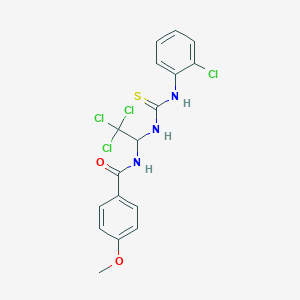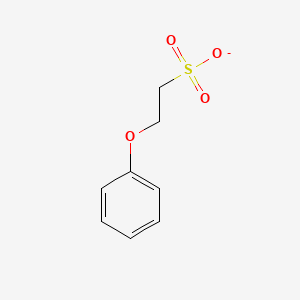
2,4-Dinitro-1-(2-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-1-(2-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7N3O7. This compound is characterized by the presence of three nitro groups attached to a benzene ring, making it a highly nitrated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4-Dinitro-1-(2-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired positions on the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
2,4-Dinitro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-1-(2-nitrophenoxy)benzene has several scientific research applications:
Biology: The compound’s nitro groups can be reduced to amino groups, which are useful in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-1-(2-nitrophenoxy)benzene involves its ability to undergo various chemical transformations due to the presence of nitro groups. These transformations can lead to the formation of reactive intermediates that interact with molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitro-1-(2-nitrophenoxy)benzene can be compared with other similar compounds such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol has a simpler structure with only two nitro groups.
2,4-Dinitro-1-(4-nitrophenoxy)benzene: This compound is similar in structure but has the nitro group positioned differently on the benzene ring.
1,3-Bis-(4-nitrophenoxy)benzene: This compound contains two nitrophenoxy groups attached to a benzene ring, making it structurally more complex.
Each of these compounds has unique properties and applications, with this compound being distinguished by its specific arrangement of nitro groups and its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
2363-39-5 |
|---|---|
Molekularformel |
C12H7N3O7 |
Molekulargewicht |
305.20 g/mol |
IUPAC-Name |
2,4-dinitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H |
InChI-Schlüssel |
ZFPQCDUWZQROIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)


![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)

![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)

